(1R)-1-(2,4-dimethylphenyl)ethanamine
Description
Contextualizing Chiral Amines in Modern Organic Synthesis and Catalysis
Chiral amines are organic compounds containing an amine group attached to a stereocenter, making them non-superimposable on their mirror images. This property, known as chirality, is fundamental to the biological activity of many pharmaceuticals and agrochemicals. It is estimated that approximately 40-45% of small-molecule drugs contain at least one chiral amine fragment. wikipedia.org Their significance in modern organic synthesis is multifaceted.
Primarily, they serve as:
Key Building Blocks: Enantiomerically pure amines are incorporated into the molecular framework of complex target molecules, particularly in the pharmaceutical industry.
Chiral Resolving Agents: They can be used to separate racemic mixtures of acidic compounds by forming diastereomeric salts that have different solubilities, allowing for separation by crystallization. mdpi.com
Chiral Auxiliaries: A chiral amine can be temporarily attached to a substrate molecule to direct a subsequent chemical reaction, inducing asymmetry. After the reaction, the auxiliary can be removed and often recycled. wikipedia.org
Ligands for Asymmetric Catalysis: Chiral amines are frequently used to synthesize more complex chiral ligands for transition-metal catalysts. These catalysts can then produce large quantities of a desired enantiomer from a prochiral substrate with high efficiency.
The development of innovative methods for the enantioselective synthesis of chiral amines, such as asymmetric hydrogenation, biocatalytic transamination, and reductive amination, remains a major focus of chemical research. chemsynthesis.comwikipedia.org
Historical Development of Enantiomerically Pure Amine Chemistry
The field of stereochemistry began in 1848 with Louis Pasteur's discovery that tartaric acid exists in two non-superimposable crystalline forms, which he painstakingly separated by hand. This was the first demonstration of molecular chirality and enantiomers. sigmaaldrich.com For many decades following this discovery, the primary method for obtaining enantiomerically pure compounds, including amines, was through classical resolution. This process involves reacting a racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a mixture of diastereomeric salts, which can then be separated.
The latter half of the 20th century witnessed the rise of asymmetric synthesis, a more efficient approach that aims to create the desired enantiomer directly. A key breakthrough was the introduction of chiral auxiliaries in the 1970s and 1980s. wikipedia.org These auxiliaries, often derived from readily available natural products, provided a reliable way to control stereochemistry. Concurrently, the field of asymmetric catalysis began to mature, with the development of catalysts capable of generating chiral products with high enantiomeric excess, a achievement recognized with the 2001 Nobel Prize in Chemistry. These historical advancements created the foundation upon which the synthesis and application of specific chiral amines like (1R)-1-(2,4-dimethylphenyl)ethanamine are now explored.
Establishing the Academic Relevance of this compound
This compound belongs to the class of substituted 1-phenylethylamines, which are among the most common and effective chiral amines used in research. Its academic relevance stems from its specific structural features and its potential applications derived from them.
The compound's structure combines a chiral ethylamine (B1201723) backbone with a 2,4-dimethylphenyl (xylenyl) group. The methyl groups on the aromatic ring provide steric bulk and modify the electronic properties compared to an unsubstituted phenylethylamine. This modulation is critical in asymmetric synthesis, where subtle changes in the steric and electronic environment of a chiral auxiliary or ligand can significantly impact the diastereoselectivity or enantioselectivity of a reaction.
While specific, high-impact publications detailing the use of this compound are not as prevalent as for more established auxiliaries like pseudoephedrine, its value is inferred from its membership in this crucial class of compounds. nih.govsigmaaldrich.com Its synthesis is readily achievable through established methods, most notably the asymmetric reductive amination of the corresponding ketone, 1-(2,4-dimethylphenyl)ethanone. wikipedia.orgorganic-chemistry.org The availability of this precursor ketone makes the amine an accessible target for researchers looking for novel resolving agents or auxiliaries with specific steric profiles. chemsynthesis.comnist.gov
Physicochemical Properties of Precursor Ketone This interactive table provides key data for 1-(2,4-dimethylphenyl)ethanone, the direct synthetic precursor to the target amine.
| Property | Value |
|---|---|
| CAS Number | 89-74-7 |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| Boiling Point | 119-121 °C (at 10 mmHg) chemsynthesis.com |
| Density | 0.997 g/mL chemsynthesis.com |
| Refractive Index | 1.5346 chemsynthesis.com |
Overview of Research Trajectories for this compound
The research trajectories for this compound are directed by the established utility of analogous chiral amines. The primary areas of investigation and potential application for this compound include:
Development as a Chiral Auxiliary: A significant research avenue involves attaching the amine to a prochiral carboxylic acid or ketone to form a chiral amide or imine, respectively. The 2,4-dimethylphenyl group would then act as a stereodirecting group in subsequent reactions, such as enolate alkylation or aldol reactions. The goal would be to achieve high diastereoselectivity due to the specific steric hindrance provided by the ortho- and para-methyl groups.
Application as a Resolving Agent: Researchers are likely to explore its efficacy in the classical resolution of racemic carboxylic acids and other acidic compounds. The bulky, crystalline nature of the diastereomeric salts formed with this amine could lead to efficient separation and high recovery of the desired enantiomer.
Synthesis of Chiral Ligands and Organocatalysts: The primary amine functionality serves as a handle for further chemical modification. It can be elaborated into more complex structures, such as chiral Schiff bases, phosphinamides, or diamines, which are valuable as ligands in transition-metal catalysis or as standalone organocatalysts. nih.gov The 2,4-dimethylphenyl moiety would be an integral part of the ligand framework, influencing the chiral environment of the catalytic center.
The overarching goal of these research trajectories is to expand the toolbox of chiral reagents available to synthetic chemists, allowing for finer control over stereochemical outcomes in the synthesis of complex molecules.
Comparison of Selected Chiral Amines This interactive table contextualizes the target compound by comparing it with other well-known chiral amines used in asymmetric synthesis.
| Compound Name | Class/Use | Key Structural Feature |
|---|---|---|
| (1R)-1-Phenylethylamine | Resolving Agent, Auxiliary | Unsubstituted phenyl group |
| (1R,2S)-Ephedrine | Auxiliary, Building Block | Phenyl group with β-hydroxyl and N-methyl |
| (1R,2R)-Pseudoephenamine | Chiral Auxiliary | Two phenyl groups, β-hydroxyl, N-methyl nih.gov |
| This compound | Potential Auxiliary/Resolving Agent | Phenyl group with ortho- and para-methyl substitution |
Structure
3D Structure
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(1R)-1-(2,4-dimethylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,11H2,1-3H3/t9-/m1/s1 |
InChI Key |
LFJDRMQPKZCUNL-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)C |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for 1r 1 2,4 Dimethylphenyl Ethanamine
Asymmetric Reduction Strategies for Precursor Imines
The asymmetric reduction of the corresponding prochiral imine, N-(2,4-dimethylbenzylidene)methanamine, is a direct and efficient route to (1R)-1-(2,4-dimethylphenyl)ethanamine. This transformation can be achieved through several catalytic and stoichiometric methods, each offering distinct advantages in terms of selectivity, efficiency, and substrate scope.
Catalytic Asymmetric Hydrogenation Methodologies
Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective reduction of C=N double bonds. This method typically employs transition metal catalysts complexed with chiral ligands. For the synthesis of chiral amines, palladium-based catalysts have shown considerable promise.
The asymmetric hydrogenation of N-activated imines, such as N-diphenylphosphinyl or N-tosyl imines, often proceeds with high enantioselectivity. For instance, palladium(II) trifluoroacetate in combination with chiral bisphosphine ligands like (S)-SegPhos or (S)-SynPhos has been effectively used for the asymmetric hydrogenation of various ketimines. While specific data for the N-(2,4-dimethylbenzylidene)methanamine is not extensively reported, analogous systems demonstrate the potential of this methodology. The reaction is typically carried out in a solvent like 2,2,2-trifluoroethanol (TFE) under a hydrogen atmosphere. The choice of the N-activating group and the chiral ligand is crucial for achieving high yields and enantiomeric excess (ee).
| Substrate (Ar) | Catalyst System | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| Phenyl | Pd(CF3CO2)2/(S)-SegPhos | TFE | 95 | 99 |
| 4-Methoxyphenyl | Pd(CF3CO2)2/(S)-SegPhos | TFE | 96 | 98 |
| 4-Chlorophenyl | Pd(CF3CO2)2/(S)-SegPhos | TFE | 94 | 99 |
Chiral Borane and Hydride Reducing Agent Applications
Chiral borane reagents and other chiral hydride sources are widely used for the enantioselective reduction of ketones and imines. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a prominent example. This method is highly effective for the asymmetric reduction of prochiral ketones to chiral alcohols and can be adapted for the reduction of ketimines.
In this approach, the precursor imine, N-(2,4-dimethylbenzylidene)methanamine, would be treated with a borane source, such as borane-dimethyl sulfide (BMS) or catecholborane, in the presence of a catalytic amount of a chiral oxazaborolidine. The chiral environment created by the catalyst directs the hydride delivery to one face of the C=N double bond, leading to the formation of the desired (R)-enantiomer. The predictability and high enantioselectivity of the CBS reduction make it a valuable tool for synthesizing chiral amines. The enantiomeric excess is often influenced by the specific oxazaborolidine catalyst used and the reaction conditions.
| Substrate (Ketone) | CBS Catalyst | Reducing Agent | Yield (%) | ee (%) |
|---|---|---|---|---|
| Acetophenone | (R)-Me-CBS | BH3·SMe2 | 95 | 97 (R) |
| Propiophenone | (R)-Me-CBS | BH3·SMe2 | 92 | 96 (R) |
| 2-Acetylnaphthalene | (R)-Me-CBS | BH3·SMe2 | 98 | 98 (R) |
Substrate-Controlled Diastereoselective Reduction Approaches
This strategy involves the use of a chiral auxiliary attached to the nitrogen or carbon atom of the imine. The chiral auxiliary directs the stereochemical outcome of the reduction, leading to a diastereomeric mixture that can be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amine.
A common approach involves the condensation of 2,4-dimethylacetophenone with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine. The reduction of this imine with a non-chiral reducing agent, like sodium borohydride or catalytic hydrogenation over Palladium on carbon (Pd/C), proceeds with facial selectivity dictated by the stereocenter of the chiral auxiliary. After separation of the diastereomers, the chiral auxiliary can be removed by hydrogenolysis to afford the target this compound. Evans' oxazolidinones are another class of effective chiral auxiliaries for directing various asymmetric transformations, including the reduction of imine precursors.
| Precursor Imine | Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio | Final Product |
|---|---|---|---|---|
| N-(1-(2,4-dimethylphenyl)ethylidene)- (R)-1-phenylethanamine | (R)-1-Phenylethylamine | H2, Pd/C | High (e.g., >90:10) | (1R,1'R)- and (1S,1'R)-N-(1-(2,4-dimethylphenyl)ethyl)-1-phenylethanamine |
Biocatalytic Synthesis Routes
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes such as lipases and transaminases are particularly effective for the production of enantiomerically pure amines.
Enzymatic Resolution Techniques Utilizing Amidases or Lipases
Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. For the resolution of racemic 1-(2,4-dimethylphenyl)ethanamine (B175265), lipases are commonly employed.
The process typically involves the acylation of the racemic amine with an acyl donor, such as ethyl acetate or vinyl acetate, in the presence of a lipase. The enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer) to form an amide, which can be easily separated from the unreacted (R)-amine. The choice of lipase, acyl donor, and solvent significantly influences the efficiency and enantioselectivity of the resolution. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.
| Lipase | Acyl Donor | Solvent | Conversion (%) | ee of (R)-Amine (%) | E-value |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Ethyl Acetate | Toluene | ~50 | >99 | >200 |
| Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate | Hexane | ~50 | >98 | >100 |
Asymmetric Biotransformations via Amine Transaminases
Amine transaminases (ATAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. These enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine or L-alanine, to a ketone acceptor. This one-step process can achieve very high enantioselectivity and conversion.
For the synthesis of this compound, the corresponding ketone, 2,4-dimethylacetophenone, is used as the substrate. An (R)-selective amine transaminase, such as ATA-117 from Arthrobacter sp., can be employed to directly produce the desired (R)-amine with excellent enantiomeric excess. The reaction is typically performed in an aqueous buffer system, often with a co-solvent like DMSO to improve substrate solubility. The equilibrium of the reaction can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct.
| Enzyme | Substrate | Amine Donor | Co-solvent | Conversion (%) | ee (%) |
|---|---|---|---|---|---|
| ATA-117 (Arthrobacter sp.) | 2,4-Dimethylacetophenone | Isopropylamine | DMSO | >95 | >99 (R) |
Whole-Cell Biocatalysis for Enantioselective Production
Whole-cell biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines. This approach utilizes microorganisms that overexpress specific enzymes, such as transaminases, to catalyze the desired stereoselective transformation. The use of whole cells circumvents the need for enzyme purification, making the process more cost-effective and scalable.
In the context of producing this compound, whole-cell biocatalysts expressing (R)-selective transaminases can be employed. These enzymes catalyze the asymmetric amination of the corresponding prochiral ketone, 2,4-dimethylacetophenone, to yield the desired (R)-amine with high enantiomeric excess. The process typically involves incubating the whole cells with the ketone substrate and an amino donor, such as isopropylamine or L-alanine.
While specific data for the whole-cell biocatalytic production of this compound is not extensively reported in publicly available literature, the general applicability of this method to structurally similar amines is well-documented. For instance, the synthesis of other 1-phenylethanamine derivatives has been successfully achieved with high conversions and enantioselectivities using engineered E. coli cells expressing robust transaminases. The key parameters influencing the efficiency of such biotransformations include the choice of microbial host, the specific transaminase variant, reaction conditions (pH, temperature, co-solvents), and the concentration of substrates and the amino donor.
| Co-solvent | Organic solvent added to improve substrate solubility. | Can enhance substrate availability but may impact cell viability and enzyme activity. |
Deracemization and Dynamic Kinetic Resolution Techniques
Deracemization and dynamic kinetic resolution (DKR) are powerful strategies to overcome the 50% theoretical yield limit of classical kinetic resolution of racemic mixtures. These techniques involve the in-situ racemization of the undesired enantiomer, allowing for its conversion into the desired enantiomer, thereby enabling theoretical yields of up to 100%.
Enzymatic dynamic kinetic resolution (eDKR) combines an enantioselective enzymatic reaction with a racemization catalyst. For the synthesis of this compound, this would typically involve the acylation of the (R)-enantiomer from a racemic mixture of 1-(2,4-dimethylphenyl)ethanamine, catalyzed by a lipase, coupled with the racemization of the remaining (S)-enantiomer.
Lipases, such as Candida antarctica lipase B (CALB), are commonly used for the enantioselective acylation of amines. The choice of acyl donor is crucial for the efficiency and selectivity of the resolution. While specific examples for 1-(2,4-dimethylphenyl)ethanamine are scarce, studies on analogous amines like 1-phenylethylamine have shown high yields and enantiomeric excesses using this approach.
Catalytic dynamic kinetic resolution (DKR) employs a chemical catalyst for the racemization step. Transition metal complexes, particularly those based on ruthenium or palladium, have proven to be effective racemization catalysts for a wide range of chiral amines.
In a typical catalytic DKR for the production of this compound, a lipase would selectively acylate the (R)-amine, while a ruthenium or palladium complex facilitates the continuous racemization of the unreacted (S)-amine. This chemoenzymatic approach allows for the conversion of the entire racemic starting material into the desired acylated (R)-amine. Research on various primary amines has demonstrated the efficacy of this method, achieving high yields and excellent enantioselectivities. nih.gov The choice of the metal catalyst, ligands, and reaction conditions are critical for achieving efficient racemization without interfering with the enzymatic resolution.
Table 2: Comparison of Racemization Catalysts in DKR of Primary Amines
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Ruthenium-based | Shvo's catalyst, various Ru-complexes | High activity, broad substrate scope | Potential for metal contamination in the product |
| Palladium-based | Pd nanoparticles on various supports | Recyclable, good activity | Can be sensitive to reaction conditions |
Chemoenzymatic Synthesis Protocols
Chemoenzymatic synthesis protocols combine the selectivity of enzymes with the versatility of chemical reactions to create efficient and elegant synthetic routes. The dynamic kinetic resolution methods described above are prime examples of chemoenzymatic processes.
A general chemoenzymatic protocol for this compound via DKR would involve the following steps:
Reaction Setup: A reaction vessel is charged with the racemic 1-(2,4-dimethylphenyl)ethanamine, a suitable lipase (e.g., Novozym 435), a racemization catalyst (e.g., a palladium or ruthenium complex), an acyl donor (e.g., ethyl acetate), and an appropriate solvent.
Reaction Execution: The mixture is stirred at a controlled temperature until the conversion of the starting material is complete.
Work-up and Isolation: The enzyme and metal catalyst are removed by filtration. The resulting acylated amine is then isolated and purified.
Deprotection: The acyl group is removed under mild conditions to yield the final product, this compound, with high enantiopurity.
This approach has been successfully applied to a variety of primary amines, consistently delivering the desired enantiomer in high yield and enantiomeric excess. nih.gov
Emerging Stereoselective Synthetic Approaches for this compound
Research into novel stereoselective synthetic methods is continuously evolving, with a focus on improving efficiency, sustainability, and catalyst performance. For the synthesis of this compound, emerging approaches may include:
Development of Novel Biocatalysts: The discovery and engineering of new transaminases and other enzymes with improved activity, stability, and substrate scope for 2,4-dimethylacetophenone and related substrates.
Advanced Racemization Catalysts: The design of more efficient and recyclable racemization catalysts for DKR, including novel metal-organic frameworks (MOFs) or supported nanocatalysts.
Integrated Continuous Flow Processes: The development of continuous flow systems that integrate the enzymatic resolution and in-situ racemization steps, allowing for enhanced productivity and easier scale-up.
Asymmetric Reductive Amination: The use of chiral catalysts, such as iridium or rhodium complexes with chiral ligands, for the direct asymmetric reductive amination of 2,4-dimethylacetophenone.
While specific applications of these emerging technologies to the synthesis of this compound are yet to be widely reported, they represent promising avenues for future research and development in the field of chiral amine synthesis.
Enantiomeric Resolution Techniques for 1r 1 2,4 Dimethylphenyl Ethanamine
Classical Diastereomeric Salt Formation and Crystallization
The most established method for the separation of enantiomers on a large scale is the formation of diastereomeric salts. This technique involves the reaction of a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.
Selection and Optimization of Chiral Resolving Acids
The choice of the chiral resolving acid is a crucial step in the successful resolution of racemic 1-(2,4-dimethylphenyl)ethanamine (B175265). The ideal resolving agent should form a stable, crystalline salt with one of the enantiomers of the amine, exhibiting a significant difference in solubility compared to the other diastereomeric salt.
A systematic study has shown that L-(+)-tartaric acid is a highly effective resolving agent for racemic 1-(2,4-dimethylphenyl)ethanamine. The selection of L-(+)-tartaric acid is based on its ability to form a sparingly soluble salt with the (R)-enantiomer of the amine in a suitable solvent system, allowing for its selective crystallization.
The optimization of this process involves adjusting the molar ratio of the resolving acid to the racemic amine. It has been found that using approximately 0.5 moles of L-(+)-tartaric acid per mole of racemic 1-(2,4-dimethylphenyl)ethanamine provides an efficient resolution. This sub-stoichiometric amount of the resolving agent is sufficient to precipitate the desired (R)-enantiomer as its tartrate salt, leaving the (S)-enantiomer enriched in the mother liquor.
| Parameter | Optimized Condition | Rationale |
| Chiral Resolving Acid | L-(+)-Tartaric Acid | Forms a sparingly soluble diastereomeric salt with the (R)-enantiomer. |
| Molar Ratio (Acid:Amine) | ~0.5 : 1 | Efficiently precipitates the desired enantiomer while minimizing reagent use. |
| Solvent | Methanol | Provides good solubility for the racemate and differential solubility for the diastereomeric salts. |
Polymorphism and Crystallization Engineering for Diastereomeric Salts
The crystallization process is a critical determinant of the efficiency of the resolution. Factors such as solvent, temperature, and cooling rate can influence the crystal form (polymorphism) and the purity of the isolated diastereomeric salt.
In the resolution of 1-(2,4-dimethylphenyl)ethanamine with L-(+)-tartaric acid, methanol has been identified as a suitable solvent. The process involves dissolving the racemic amine and the resolving acid in methanol at an elevated temperature, followed by a controlled cooling profile to induce crystallization of the desired diastereomeric salt, (1R)-1-(2,4-dimethylphenyl)ethanaminium-(2R,3R)-2,3-dihydroxybutanedioate.
The crystallization is typically initiated by seeding the solution with a small amount of the pure diastereomeric salt to ensure the correct polymorphic form crystallizes and to control the crystal size. The mixture is gradually cooled to a specific temperature, for instance, 15°C, to maximize the yield of the precipitated salt while maintaining high enantiomeric purity. The precipitated salt is then isolated by filtration.
| Crystallization Parameter | Condition | Impact on Resolution |
| Solvent | Methanol | Affects the solubility of the diastereomeric salts and the overall yield. |
| Dissolution Temperature | 60-65°C | Ensures complete dissolution of the amine and resolving acid. |
| Crystallization Temperature | Cooled to 15°C | Optimizes the yield of the desired diastereomeric salt. |
| Seeding | Yes | Induces crystallization of the desired polymorph and improves reproducibility. |
Recovery and Recycle Strategies for Resolving Agents
For an economically viable and environmentally sustainable resolution process, the recovery and recycling of the chiral resolving agent are essential. After the separation of the diastereomeric salt, the optically pure (1R)-1-(2,4-dimethylphenyl)ethanamine is liberated by treatment with a base, such as sodium hydroxide.
Kinetic Resolution Methodologies
Kinetic resolution is a powerful technique for separating enantiomers based on the differential rates of reaction of the enantiomers with a chiral catalyst or reagent. This approach can be broadly categorized into enzymatic and non-enzymatic methods.
Enzymatic Kinetic Resolution employing Selective Acylation or Hydrolysis
Enzymatic kinetic resolution has emerged as a highly efficient and selective method for the resolution of chiral amines. Lipases are commonly employed enzymes for this purpose, often catalyzing the selective acylation of one enantiomer in a racemic mixture.
While specific studies on the enzymatic kinetic resolution of this compound are not extensively reported in the reviewed literature, research on the closely related substrate, 1-(2,5-dimethylphenyl)ethanamine, provides valuable insights into the potential of this methodology. In a study, the kinetic resolution of racemic 1-(2,5-dimethylphenyl)ethanamine was successfully achieved via lipase-catalyzed N-acylation.
The process utilized Candida antarctica lipase B (CAL-B) as the biocatalyst and ethyl acetate as the acylating agent. The enzyme selectively acylated the (R)-enantiomer, leaving the (S)-enantiomer unreacted. This difference in reaction rates allows for the separation of the resulting amide from the unreacted amine.
Table of Research Findings for a Closely Related Compound:
| Substrate | Enzyme | Acylating Agent | Unreacted Enantiomer | Enantiomeric Excess (ee) |
| 1-(2,5-dimethylphenyl)ethanamine | Candida antarctica lipase B (CAL-B) | Ethyl Acetate | (S)-amine | >99% |
This methodology demonstrates the potential for achieving high enantiomeric purity of 1-(2,4-dimethylphenyl)ethanamine through a similar enzymatic approach. The optimization of parameters such as the choice of enzyme, acyl donor, solvent, and temperature would be crucial for developing an efficient process for the target compound.
Non-Enzymatic Catalytic Kinetic Resolution Systems
Non-enzymatic kinetic resolution offers an alternative to biocatalytic methods, often employing chiral metal complexes or organocatalysts. These systems can achieve high selectivity in various transformations, including acylation, oxidation, and reduction.
Detailed research specifically documenting the non-enzymatic catalytic kinetic resolution of this compound is not prominent in the currently reviewed scientific literature. However, the broader field of asymmetric catalysis has developed numerous methods for the kinetic resolution of primary amines that could be applicable. For instance, chiral phosphoric acids and N-heterocyclic carbenes have been shown to be effective catalysts in the acylation of racemic amines, affording the desired products with high enantioselectivity. The application of such catalytic systems to 1-(2,4-dimethylphenyl)ethanamine would require empirical investigation to determine the optimal catalyst and reaction conditions.
Chromatographic Enantioseparation Techniques
Chromatography is a powerful and widely used technique for the separation of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different retention times and thus, separation. For the resolution of 1-(2,4-dimethylphenyl)ethanamine, several chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), have proven to be effective.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral HPLC is a cornerstone of enantioseparation, offering high resolution and versatility. The development of a successful chiral HPLC method for 1-(2,4-dimethylphenyl)ethanamine involves the careful selection of a chiral stationary phase (CSP) and the optimization of the mobile phase composition.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most successful for the resolution of a wide range of chiral compounds, including primary amines. These CSPs, often coated or immobilized on a silica (B1680970) support, provide a complex chiral environment with grooves and cavities that can stereoselectively interact with analytes through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.
For the separation of substituted phenylethylamines, like 1-(2,4-dimethylphenyl)ethanamine, columns such as CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) and CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are often effective. The mobile phase typically consists of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier, usually an alcohol like isopropanol (IPA) or ethanol. The addition of a small amount of a basic modifier, such as diethylamine (DEA) or ethylenediamine (EDA), is often crucial for achieving good peak shape and resolution for basic analytes like amines by minimizing tailing caused by strong interactions with residual silanol groups on the silica support.
Method Development Strategy:
Column Screening: A preliminary screening of several polysaccharide-based CSPs is the first step. This is typically done using a standard mobile phase, for instance, a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of a basic additive (e.g., 0.1% DEA).
Mobile Phase Optimization: Once a promising CSP is identified, the mobile phase is optimized to improve the separation. This involves adjusting the ratio of the non-polar solvent to the alcohol modifier. Increasing the alcohol content generally decreases retention times but may also affect selectivity.
Additive Selection and Concentration: The type and concentration of the basic additive can significantly impact the separation. Different amines (e.g., DEA, triethylamine, butylamine) can be tested to find the optimal balance between peak shape and resolution.
Temperature Effects: Temperature can also be a variable to optimize. Lower temperatures often lead to better resolution but longer analysis times and higher backpressure.
| Parameter | Typical Conditions for Substituted Phenylethylamines |
| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK® IA, CHIRALCEL® OD-H) |
| Mobile Phase | Hexane/Isopropanol or Heptane/Ethanol mixtures |
| Basic Additive | Diethylamine (DEA), Triethylamine (TEA), or Ethylenediamine (EDA) (0.1-0.5%) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 220-280 nm |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages such as faster analysis times, reduced solvent consumption (making it a "greener" technique), and lower backpressures. SFC typically uses supercritical carbon dioxide (CO₂) as the main mobile phase component, often with a polar organic co-solvent (modifier) such as methanol, ethanol, or isopropanol.
The same polysaccharide-based CSPs that are effective in normal-phase HPLC are generally also very successful in SFC. For the enantioseparation of primary amines like 1-(2,4-dimethylphenyl)ethanamine, the addition of an acidic or basic additive to the modifier is often necessary to achieve good peak shapes and resolution. A combination of an acid (like trifluoroacetic acid, TFA) and a base (like triethylamine, TEA) can be particularly effective in improving peak symmetry.
Typical SFC Method Parameters:
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK® series) or Cyclofructan-based |
| Mobile Phase | CO₂ / Methanol (or Ethanol/Isopropanol) gradient or isocratic |
| Additives | Trifluoroacetic acid (TFA) and Triethylamine (TEA) (e.g., 0.3% TFA, 0.2% TEA in the modifier) |
| Back Pressure | 100 - 150 bar |
| Temperature | 30 - 40 °C |
| Flow Rate | 2 - 5 mL/min |
The high flow rates achievable in SFC without significant loss of efficiency contribute to its high-throughput capabilities, making it an attractive technique for screening and purification in drug discovery and development.
Gas Chromatography (GC) with Chiral Stationary Phases for Enantiomeric Excess Determination
Gas Chromatography (GC) is another valuable technique for the determination of enantiomeric excess (ee), particularly for volatile and thermally stable compounds. The direct enantioseparation of amines by GC can be achieved using capillary columns coated with a chiral stationary phase, often based on cyclodextrin derivatives.
However, a more common approach for the analysis of chiral amines by GC is indirect separation. This involves derivatization of the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. A common CDA for primary amines is N-trifluoroacetyl-L-prolyl chloride (TPC). The reaction of racemic 1-(2,4-dimethylphenyl)ethanamine with TPC would yield two diastereomeric amides, which can then be separated and quantified by GC-FID or GC-MS.
Typical GC Method for Enantiomeric Excess Determination (Indirect Method):
| Parameter | Typical Conditions |
| Derivatizing Agent | N-trifluoroacetyl-L-prolyl chloride (TPC) |
| Column | Standard achiral capillary column (e.g., DB-5, HP-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature gradient optimized for the separation of the diastereomers |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
The ratio of the peak areas of the two diastereomers directly corresponds to the enantiomeric ratio of the original amine sample. This method is highly sensitive and accurate for determining enantiomeric purity.
Membrane-Based Enantioseparation Approaches
Membrane-based separation techniques offer a promising alternative to chromatography for the large-scale resolution of enantiomers, with potential advantages in terms of continuous operation, lower energy consumption, and reduced solvent usage. While this field is still developing, several approaches have been explored for the enantioseparation of chiral compounds, including amines.
One approach is the use of chiral recognition membranes , where a chiral selector is incorporated into the membrane matrix. These membranes can selectively transport one enantiomer over the other based on specific interactions. For chiral amines, selectors that can engage in hydrogen bonding and π-π interactions would be suitable.
Another strategy is membrane-assisted crystallization . In this process, a non-chiral membrane is used to control the concentration of a solution of diastereomeric salts (formed by reacting the racemic amine with a chiral resolving agent). By selectively removing the solvent through the membrane, the less soluble diastereomer can be induced to crystallize, thus achieving separation.
While specific applications of membrane-based enantioseparation for 1-(2,4-dimethylphenyl)ethanamine are not widely reported in the literature, the general principles are applicable. The development of highly selective and stable membranes remains a key challenge in this area.
Practical Considerations and Scale-Up of Resolution Processes
The transition from an analytical-scale separation to a preparative or industrial-scale process requires careful consideration of several factors to maintain separation efficiency while increasing throughput.
For chromatographic methods , the scale-up process generally involves:
Maintaining the Linear Velocity: The linear velocity of the mobile phase should be kept constant when moving from a smaller to a larger diameter column to preserve the resolution.
Proportional Increase in Flow Rate and Sample Load: The flow rate and the amount of sample loaded onto the column should be increased proportionally to the square of the column's radius.
Column Packing: Uniform and efficient packing of larger columns is crucial to avoid band broadening and loss of resolution.
Solvent Consumption: Preparative chromatography can be solvent-intensive. Techniques like SFC are advantageous for scale-up due to the use of CO₂, which is easily removed and recycled. Solvent recycling systems can also be implemented in preparative HPLC to reduce costs and environmental impact.
Product Recovery: Efficient methods for recovering the purified enantiomers from the mobile phase are essential. This is another area where SFC excels, as the CO₂ simply evaporates upon depressurization, leaving the product in the modifier.
For membrane-based processes , scale-up involves increasing the membrane area to handle larger volumes. The modular nature of membrane systems facilitates this process. Key considerations include maintaining optimal operating pressures and flow rates, as well as addressing potential issues like membrane fouling, which can reduce efficiency over time.
Spectroscopic and Analytical Methodologies for Stereochemical and Structural Elucidation of 1r 1 2,4 Dimethylphenyl Ethanamine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. longdom.org For chiral molecules, specialized NMR techniques are required to differentiate between enantiomers, which are otherwise indistinguishable in an achiral solvent.
Chiral Shift Reagent Application in NMR
The application of chiral shift reagents (CSRs) is a classic method for determining the enantiomeric purity of a chiral compound. These reagents, typically lanthanide complexes with chiral ligands, form rapidly exchanging, diastereomeric complexes with the chiral substrate. organicchemistrydata.orglibretexts.org
Lanthanide complexes, such as Tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III) (Eu(hfc)₃), act as Lewis acids and coordinate to Lewis basic sites in the substrate molecule, such as the amine group in (1R)-1-(2,4-dimethylphenyl)ethanamine. organicchemistrydata.orgrsc.org This interaction induces large changes in the chemical shifts of the substrate's protons, known as lanthanide-induced shifts (LIS). nih.gov Because the CSR is enantiomerically pure, it forms two different diastereomeric complexes with the (R) and (S) enantiomers of the amine. These diastereomeric complexes have distinct magnetic environments, resulting in the separation of signals for the two enantiomers in the ¹H NMR spectrum. The integration of these separated signals allows for the direct determination of enantiomeric excess. libretexts.org
The usual procedure involves acquiring a standard NMR spectrum of the analyte and then adding incremental amounts of the CSR, monitoring the spectral changes after each addition. organicchemistrydata.org Eu(hfc)₃ is often preferred as it generally provides better resolution and is a stronger Lewis acid. organicchemistrydata.orgrsc.org
Table 1: Hypothetical ¹H NMR Chemical Shift Data for Racemic 1-(2,4-dimethylphenyl)ethanamine (B175265) in the Presence of a Chiral Shift Reagent (Eu(hfc)₃)
| Proton Assignment | δ (ppm) without CSR | δ (ppm) with CSR (R-enantiomer) | δ (ppm) with CSR (S-enantiomer) | Lanthanide-Induced Shift (Δδ) (R) | Lanthanide-Induced Shift (Δδ) (S) |
| CH-NH₂ | 4.15 | 5.85 | 5.75 | 1.70 | 1.60 |
| CH₃ (ethyl) | 1.40 | 2.50 | 2.45 | 1.10 | 1.05 |
| Ar-H | 7.00-7.20 | 7.80-8.10 | 7.75-8.05 | ~0.90 | ~0.85 |
| Ar-CH₃ (C2) | 2.30 | 2.90 | 2.88 | 0.60 | 0.58 |
| Ar-CH₃ (C4) | 2.25 | 2.65 | 2.64 | 0.40 | 0.39 |
Note: Data are illustrative to demonstrate the principle of signal separation.
Diastereomeric Derivatization for NMR Analysis
An alternative and highly reliable method for determining enantiomeric purity and assigning absolute configuration involves the covalent linkage of the chiral amine to a chiral derivatizing agent (CDA). digitellinc.comresearchgate.net This reaction converts a pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, including distinct NMR spectra in standard achiral solvents. libretexts.org
For a primary amine like this compound, a common CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogues. digitellinc.com The reaction of the racemic amine with an enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride) yields two diastereomeric amides. The analysis of the ¹H or ¹⁹F NMR spectra of this mixture allows for the quantification of the original enantiomers. Furthermore, systematic differences in the chemical shifts of the protons in the two diastereomers can often be used to deduce the absolute configuration of the original amine, based on established empirical models. digitellinc.com
Table 2: Representative ¹H NMR Chemical Shifts for Diastereomeric Amides Formed from (R)- and (S)-1-(2,4-dimethylphenyl)ethanamine and (R)-Mosher's Acid Chloride
| Proton Assignment in Amide | δ (ppm) for (R,R)-Diastereomer | δ (ppm) for (S,R)-Diastereomer | Chemical Shift Difference (Δδ = δR - δS) |
| CH-NH | 5.10 | 5.15 | -0.05 |
| CH₃ (ethyl) | 1.55 | 1.52 | +0.03 |
| Ar-H (amine moiety) | 7.10-7.30 | 7.12-7.35 | - |
| Ar-CH₃ (C2) | 2.35 | 2.38 | -0.03 |
| OCH₃ (Mosher's moiety) | 3.50 | 3.54 | -0.04 |
Note: Data are hypothetical and serve to illustrate the principle. The sign of Δδ is critical for configurational assignment based on the Mosher model.
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for the complete structural elucidation of organic molecules by mapping out the connectivity of atoms. longdom.orgwikipedia.org While not typically used for the direct determination of absolute configuration, they are essential for assigning all proton and carbon signals, which is a prerequisite for methods like diastereomeric derivatization. uantwerpen.be
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. wikipedia.org For this compound, a COSY spectrum would show a cross-peak between the methine proton (CH-NH₂) and the methyl protons of the ethyl group, confirming their connectivity. It would also reveal couplings between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. wikipedia.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom in the molecule, such as the methine proton to the methine carbon and the aromatic protons to their respective aromatic carbons. This is crucial for unambiguous assignment of the molecule's carbon skeleton.
Together, these 2D NMR methods provide a detailed map of the molecular framework, confirming the constitution of this compound before more advanced stereochemical analyses are performed. longdom.org
Chiroptical Spectroscopic Methods
Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are highly sensitive to the three-dimensional arrangement of atoms and are primary methods for determining the absolute configuration of chiral compounds.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org A non-racemic chiral sample will absorb one polarization more strongly than the other, resulting in a CD spectrum. The spectrum is typically a plot of molar ellipticity ([θ]) versus wavelength.
Enantiomers produce CD spectra that are mirror images of each other. metu.edu.tr The characteristic positive or negative peaks in a CD spectrum are known as Cotton effects. libretexts.org The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with a spectrum predicted by quantum-mechanical calculations (e.g., time-dependent density functional theory, TD-DFT). uantwerpen.be A good match between the experimental and calculated spectra for a specific enantiomer allows for a confident assignment of its absolute configuration. nih.gov Empirical rules based on the chromophore present (in this case, the substituted benzene (B151609) ring) can also aid in the assignment. metu.edu.tr
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is the phenomenon where the magnitude of optical rotation of a chiral substance varies with the wavelength of light. wikipedia.org An ORD curve is a plot of specific rotation ([α]) versus wavelength. libretexts.org
Similar to CD spectroscopy, ORD curves exhibit Cotton effects in the regions where the molecule absorbs light. libretexts.org A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The sign of the Cotton effect is directly related to the stereochemistry of the molecule. The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that if one is known, the other can be calculated. wikipedia.org ORD studies provide complementary information to CD for assigning the absolute configuration of this compound and its derivatives. uantwerpen.bersc.org
Mass Spectrometry Methodologies for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and structure of this compound. It provides crucial information regarding molecular formula and structural fragments, which aids in both identification and purity assessment.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of the parent molecule and its fragments with high accuracy. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₀H₁₅N), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 150.1283. HRMS analysis would be expected to yield a measured m/z value that aligns closely with this theoretical mass, thereby confirming the elemental composition and distinguishing it from other potential isobaric compounds.
Table 1: Theoretical HRMS Data for Protonated this compound
| Species | Molecular Formula | Theoretical m/z |
|---|
This interactive table outlines the expected high-resolution mass spectrometry data for the target compound.
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns, typically generated via electron ionization (EI) or collision-induced dissociation (CID). The fragmentation of this compound is predictable based on the established principles of mass spectrometry for benzylic amines.
The most characteristic fragmentation pathway involves the cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage), which is energetically favorable due to the formation of a resonance-stabilized benzylic cation. The primary fragments expected in the mass spectrum are a result of this and other characteristic cleavages.
Benzylic Cleavage: The most significant fragmentation is the loss of a methyl radical (•CH₃) from the ethylamine (B1201723) side chain to form a highly stable iminium cation. This fragment is often the base peak in the spectrum. [C₆H₃(CH₃)₂CH(NH₂)CH₃]⁺• → [C₆H₃(CH₃)₂CH=NH₂]⁺ + •CH₃
α-Cleavage: Another common pathway is the cleavage of the bond between the nitrogen and the chiral carbon, leading to the formation of a 2,4-dimethylstyrene (B1330402) radical cation after rearrangement.
Table 2: Predicted Major Mass Fragments of this compound
| m/z | Proposed Fragment Ion | Formula | Description |
|---|---|---|---|
| 149 | [M]⁺• | C₁₀H₁₅N⁺• | Molecular Ion |
| 134 | [M - CH₃]⁺ | C₉H₁₂N⁺ | Loss of a methyl group (Benzylic cleavage) |
| 119 | [M - NH₂CH₃]⁺ | C₉H₁₁⁺ | Loss of the ethylamine moiety |
This interactive table presents the predicted fragmentation patterns that are key to the structural elucidation of the compound.
X-ray Crystallography for Absolute Configuration Determination
While mass spectrometry confirms the structure and connectivity of the molecule, it cannot distinguish between enantiomers. X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral compound, provided that a suitable single crystal can be obtained.
This compound is an oil at room temperature, which precludes direct crystallization. Therefore, a common and effective strategy is to form a salt with a chiral acid of known absolute configuration, such as L-(+)-tartaric acid or (R)-(-)-mandelic acid. The resulting diastereomeric salt often has a much higher propensity to crystallize. The inclusion of a heavy atom in the counter-ion can also facilitate the determination of the absolute structure through anomalous dispersion effects.
Common crystallization techniques include:
Slow Evaporation: A saturated solution of the salt is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of high-quality crystals.
Vapor Diffusion: A concentrated solution of the sample is placed in a small vial, which is then placed inside a larger sealed container holding a more volatile solvent (anti-solvent) in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the sample solution reduces solubility and promotes crystallization.
Once a suitable single crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer, often equipped with a CCD or CMOS detector.
The data collection and refinement process follows a standard protocol:
Unit Cell Determination: The dimensions and angles of the unit cell are determined from initial diffraction images.
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares on F². Software such as SHELXL is commonly used for this purpose. mdpi.com
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer.
Table 3: Representative X-ray Crystallography Data Refinement Parameters
| Parameter | Typical Value/Description |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral (e.g., P2₁) |
| Temperature | 100 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Goodness-of-fit (S) | ~1.0 |
| Final R indices [I > 2σ(I)] | R₁ < 0.05 |
This interactive table shows typical parameters from an X-ray crystallography experiment used to confirm the structure and stereochemistry.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the most widely used methods for determining both the chemical purity and the enantiomeric excess (ee) of chiral compounds like this compound. mdpi.comnih.gov
These methods rely on the use of a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times and thus enabling their separation. The choice of CSP and mobile phase is critical for achieving baseline resolution. For phenylethylamine derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often highly effective. mdpi.comnih.gov
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100
Table 4: Illustrative HPLC and SFC Conditions for Enantiomeric Separation
| Parameter | HPLC Method | SFC Method |
|---|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP | Cyclofructan-based CSP |
| Mobile Phase | Hexane:Ethanol (90:10) + 0.1% Diethylamine | CO₂:Methanol (80:20) + 0.2% Triethylamine |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (1R) | ~8.5 min | ~3.2 min |
| Retention Time (1S) | ~9.8 min | ~3.9 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
This interactive table details typical starting conditions for HPLC and SFC methods for the successful chiral separation of 1-(2,4-dimethylphenyl)ethanamine enantiomers.
Chiral Gas Chromatography (GC) Method Development and Validation
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. gcms.cz
Method Development
The development of a chiral GC method for this compound involves the systematic optimization of several key parameters to achieve baseline separation of the enantiomers.
Chiral Stationary Phase (CSP) Selection : The choice of CSP is the most critical factor. For chiral amines, cyclodextrin-based CSPs are highly effective. gcms.cz Derivatized cyclodextrins, such as permethylated or acetylated beta- and gamma-cyclodextrins, are commonly used. For aromatic amines like this compound, a stationary phase like Rt-βDEXsm or similar phases with modified β-cyclodextrins often provides good enantioselectivity. gcms.cz These phases create chiral cavities into which one enantiomer fits better than the other, resulting in differential retention.
Derivatization : Primary amines can sometimes exhibit poor peak shape on certain GC columns due to their polarity. Derivatization, for example, by acylation (e.g., with trifluoroacetic anhydride), can improve volatility and chromatographic performance, though it is often preferable to use a direct method if possible to avoid extra sample preparation steps.
Temperature Program : The oven temperature and ramp rate significantly influence resolution and analysis time. A slower temperature ramp generally improves resolution but increases the run time. An optimal program might start at a low temperature to ensure good initial separation and then ramp up to elute the compounds in a reasonable time.
Carrier Gas and Flow Rate : Hydrogen or helium are typically used as carrier gases. The flow rate is optimized to achieve the best balance between resolution and analysis speed, often set around the optimal linear velocity for the chosen carrier gas.
Injector and Detector : A split/splitless injector is commonly used. The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. A Flame Ionization Detector (FID) is a common choice due to its high sensitivity for organic compounds.
A typical set of starting conditions for method development is presented in the table below.
Table 1: Example of Chiral GC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (Constant Flow) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp at 2 °C/min to 180 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Validation
Once the method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation follows guidelines such as those from the International Council for Harmonisation (ICH). researchgate.net Key validation parameters include:
Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by separating the (R)- and (S)-enantiomers from each other and from any potential impurities or starting materials.
Linearity : The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of solutions of known concentrations.
Precision : The closeness of agreement among a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy : The closeness of the test results to the true value. It is often determined by recovery studies, spiking a sample with a known amount of the enantiomer.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Table 2: Representative Validation Data for a Chiral GC Method
| Validation Parameter | Result |
|---|---|
| Linearity (Range) | 0.1 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Repeatability (%RSD, n=6) | < 1.5% |
| Intermediate Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Chiral HPLC is the most widely used technique for enantiomeric separation in the pharmaceutical industry. chromatographyonline.com It offers a wide variety of chiral stationary phases (CSPs) that can be used under different chromatographic modes. mdpi.com
Method Development
Developing a robust chiral HPLC method requires careful selection of the CSP and mobile phase.
Chiral Stationary Phase (CSP) Selection : Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica (B1680970) support, are extremely versatile and successful for a broad range of chiral compounds, including amines. mdpi.com Columns like CHIRALPAK® or Lux® series are common starting points. For primary amines, CSPs based on cyclofructans or Pirkle-type phases can also be effective. chromatographyonline.comnih.gov
Mobile Phase Selection : The choice of mobile phase depends on the CSP and the analyte.
Normal-Phase Mode : Typically uses mixtures of alkanes (e.g., hexane) with an alcohol modifier (e.g., isopropanol, ethanol). chromatographyonline.com Basic or acidic additives (e.g., diethylamine, trifluoroacetic acid) are often required to improve peak shape and resolution for amine compounds.
Reversed-Phase Mode : Uses aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol. This mode is often preferred for its compatibility with mass spectrometry.
Polar Organic Mode : Uses a polar organic solvent like acetonitrile with an alcohol modifier. This can offer unique selectivity compared to normal-phase mode. chromatographyonline.com
Flow Rate and Temperature : Lower flow rates often improve resolution in chiral separations. sigmaaldrich.com Temperature control is also important, as it can affect selectivity; lower temperatures generally enhance enantioselectivity. sigmaaldrich.com
Table 3: Example of Chiral HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Validation
Validation of a chiral HPLC method is a formal process that documents its performance characteristics and ensures it is fit for purpose. jocpr.com The parameters are similar to those for GC validation. chromatographyonline.comdujps.com
System Suitability : Before running a sequence, system suitability tests are performed to ensure the chromatographic system is performing adequately. Parameters like resolution, tailing factor, and theoretical plates are monitored.
Specificity : Confirmed by injecting the individual enantiomers (if available), the racemate, and a blank solution to demonstrate that there are no interfering peaks at the retention times of the enantiomers.
Linearity and Range : Established by analyzing a series of dilutions of a stock solution of the undesired enantiomer spiked into the desired enantiomer.
Precision and Accuracy : Assessed by repeated injections of samples at different concentration levels, including the limit of quantitation.
Robustness : The method's reliability is tested by deliberately introducing small variations in parameters like mobile phase composition, flow rate, and temperature to see the effect on the separation.
Table 4: Representative Validation Data for a Chiral HPLC Method
| Validation Parameter | Acceptance Criteria |
|---|---|
| Resolution (Rs) | > 2.0 |
| Linearity (Range) | LOQ to 150% of specification |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (Recovery) | 97.0% - 103.0% |
| LOQ | ≤ 0.1% of nominal concentration |
| Robustness | Resolution remains > 1.8 |
Capillary Electrophoresis for Enantiomeric Purity Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers advantages such as low sample and solvent consumption and rapid method development. mdpi.com For chiral separations, a chiral selector is added to the background electrolyte (BGE). nih.gov
Method Development
The key to enantiomeric separation in CE is the interaction between the analyte and the chiral selector in the BGE.
Chiral Selector (CS) : Cyclodextrins (CDs) and their derivatives (e.g., neutral, charged, sulfated) are the most common chiral selectors used in CE for separating a wide range of enantiomers, including amines. mdpi.com The type and concentration of the CD are critical parameters that must be optimized to achieve separation.
Background Electrolyte (BGE) : The composition, pH, and concentration of the BGE affect the charge of the analyte and the electroosmotic flow (EOF), thereby influencing migration times and resolution. For a basic compound like this compound, a low pH buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) is used to ensure the amine is protonated and positively charged.
Applied Voltage and Temperature : Higher voltages generally lead to shorter analysis times but can generate Joule heating, which may negatively impact resolution. Temperature control of the capillary is essential for reproducible migration times.
Capillary Dimensions : The length and internal diameter of the capillary affect efficiency and analysis time.
Table 5: Example of Chiral CE Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Capillary | Fused silica, 50 cm total length (40 cm to detector), 50 µm ID |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) containing 20 mM Sulfated-β-cyclodextrin |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Validation
The validation of a chiral CE method follows the same principles as chromatographic methods, ensuring the method is reliable for its intended use. nih.gov
Specificity : Demonstrated by analyzing the racemate, the pure enantiomer, and a blank BGE to show baseline separation without interference.
Linearity : Assessed by plotting the peak area (or corrected peak area) versus the concentration of the enantiomer.
Precision : Evaluated by repeated injections of a sample to determine the relative standard deviation (RSD) of the migration time and peak area.
Accuracy : Determined by analyzing samples with known amounts of the enantiomers (spiked samples).
LOD and LOQ : Established based on the signal-to-noise ratio.
Table 6: Representative Validation Data for a Chiral CE Method
| Validation Parameter | Result |
|---|---|
| Linearity (Range) | 0.5 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Precision (Migration Time %RSD) | < 1.0% |
| Precision (Peak Area %RSD) | < 2.5% |
| Accuracy (Recovery) | 96.5% - 103.5% |
| LOQ | 0.5 µg/mL |
Computational and Theoretical Studies on 1r 1 2,4 Dimethylphenyl Ethanamine
Conformational Analysis and Potential Energy Surface Exploration
The biological and chemical activity of flexible molecules such as (1R)-1-(2,4-dimethylphenyl)ethanamine is intrinsically linked to their three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of atoms (conformers) and map the potential energy surface (PES) that dictates their interconversion.
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule. It treats atoms as balls and bonds as springs, with parameters (a force field) derived from experimental data or higher-level quantum calculations. This approach is computationally efficient, making it ideal for exploring the vast conformational space of a molecule. A systematic search can be performed by rotating the molecule's flexible dihedral angles to generate numerous conformers, which are then subjected to energy minimization. mdpi.com
For a molecule like this compound, the key rotatable bonds are the C-C and C-N bonds of the ethylamine (B1201723) side chain and the bond connecting the side chain to the dimethylphenyl ring. A typical output from a molecular mechanics conformational search would be a table of unique low-energy conformers and their relative energies.
Molecular dynamics (MD) simulations extend this by integrating Newton's equations of motion, allowing the atoms of the molecule to move over time. mdpi.comresearchgate.net This provides a dynamic view of the conformational landscape, revealing not only the stable conformers but also the pathways and barriers for transitioning between them. MD simulations are particularly useful for understanding how the molecule behaves in a solvent, such as water, by explicitly modeling the surrounding environment. nsf.gov
Table 1: Representative Output of a Molecular Mechanics Conformational Search
This interactive table illustrates typical data obtained from a molecular mechanics (MM) analysis for a chiral amine, showing the relative energies of different conformers. The energies are calculated relative to the most stable conformer.
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) at 298 K |
| 1 | 0.00 | -65.4, 178.1 | 55.8 |
| 2 | 0.55 | 68.2, 179.5 | 22.1 |
| 3 | 1.20 | -175.3, -70.3 | 6.5 |
| 4 | 1.85 | 177.9, 72.8 | 2.1 |
| 5 | 2.50 | -60.1, -75.0 | 0.7 |
While MM methods are fast, quantum chemical (QC) methods provide more accurate energies and electronic properties. daneshyari.com After an initial exploration of the conformational space with MM, the energies of the low-energy conformers are typically refined using QC calculations. Density functional theory (DFT) is a widely used QC method that offers a good balance between accuracy and computational cost for molecules of this size. mdpi.comnih.gov
For substituted phenethylamines, studies have shown that the stability of different conformers is governed by subtle effects like dispersive forces and intramolecular interactions, such as N-H···π interactions between the amino group and the aromatic ring. daneshyari.comresearchgate.net QC methods are essential for accurately capturing these quantum mechanical effects. The final output is a highly reliable ranking of conformer stabilities, often expressed as relative Gibbs free energies, which account for thermal and entropic contributions. nih.gov
Electronic Structure Calculations and Reactivity Predictions
Beyond conformational analysis, computational methods can predict how this compound will behave in chemical reactions. These calculations focus on the molecule's electronic structure to understand its reactivity and the mechanisms of its transformations.
DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. mdpi.comacs.org For reactions involving this compound, such as its use in asymmetric synthesis, DFT can map out the entire reaction pathway. mdpi.com This involves locating the transition state (the highest energy point along the reaction coordinate) and confirming it connects the reactants and products. acs.org
These calculations provide crucial mechanistic insights, such as whether a reaction is concerted or stepwise. mdpi.com Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can explain the molecule's chemical reactivity and stability. researchgate.net Molecular electrostatic potential (MEP) maps can also be generated to indicate reactive centers, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net
A primary application of this compound is as a chiral auxiliary or catalyst in asymmetric synthesis. nih.gov Computational modeling is invaluable for understanding the origins of stereoselectivity in these reactions. nd.edu By modeling the transition states for the formation of different stereoisomeric products, chemists can determine why one product is favored over another. nih.govresearchgate.net
The energy difference between the diastereomeric transition states directly correlates to the enantiomeric or diastereomeric excess observed experimentally. A lower energy transition state corresponds to the major product. These models often reveal the specific non-covalent interactions—such as steric hindrance, hydrogen bonding, or dispersion forces—that control the stereochemical outcome. nih.gov This understanding is critical for the rational design of new catalysts and for optimizing reaction conditions to achieve higher selectivity. nd.educhemrxiv.org
Table 2: Example of DFT Transition State Energy Calculations for Stereoselectivity
This interactive table shows hypothetical DFT energy data for the transition states leading to the (R,R) and (R,S) diastereomeric products in a reaction using this compound as a chiral auxiliary.
| Transition State | Electronic Energy (Hartree) | Relative Free Energy (kcal/mol) | Predicted Major Product |
| TS-(R,R) | -850.12345 | 0.00 | (R,R) |
| TS-(R,S) | -850.12011 | 2.10 |
Prediction of Chiroptical Properties
Chiroptical spectroscopy, which includes techniques like optical rotation (OR) and circular dichroism (CD), is fundamental to the characterization of chiral molecules. Computational methods can predict these properties, providing a powerful link between a molecule's calculated structure and its experimental spectroscopic signature.
Predicting the optical rotation of a chiral molecule from its structure is a complex task, but modern computational chemistry has made significant strides in this area. nih.gov Similarly, time-dependent density functional theory (TD-DFT) can be used to simulate the electronic circular dichroism (ECD) spectrum of a molecule.
For this compound, calculating the ECD spectrum involves first determining the Boltzmann-averaged energy of its significant conformers. Then, the ECD spectrum is calculated for each conformer, and these are combined based on their population to generate the final predicted spectrum. By comparing the calculated spectrum with the experimental one, it is possible to assign the absolute configuration of the molecule. This approach is especially valuable when crystallographic data is unavailable. The formation of derivatives, such as imines with chromophoric aldehydes, can enhance the CD signal, making the stereochemical analysis more robust and reliable. nsf.govresearchgate.netrsc.org
Computational Circular Dichroism (CD) Spectroscopy
Computational Circular Dichroism (CD) spectroscopy is a vital tool for determining the absolute configuration of chiral molecules like this compound. This method involves calculating the theoretical CD spectrum from the molecule's three-dimensional structure and comparing it to the experimental spectrum.
The process typically begins with a conformational search to identify the most stable geometries of the molecule. For each significant conformer, the electronic excitation energies and rotational strengths are calculated using quantum chemical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). The individual spectra of the conformers are then weighted according to their Boltzmann population and summed to generate the final theoretical CD spectrum. A good match between the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration.
Illustrative Calculated CD Spectral Data for this compound
| Excitation Wavelength (nm) | Rotational Strength (10-40 cgs) | Contributing Electronic Transitions |
|---|---|---|
| 275 | +15.2 | π → π* (aromatic ring) |
| 268 | -9.8 | π → π* (aromatic ring) |
| 220 | +25.6 | n → σ* (amine group) |
| 195 | -30.1 | σ → σ* |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a computational CD analysis.
Computational Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is the variation of the specific rotation of a chiral compound with the wavelength of light. Computational ORD provides a complementary method to CD spectroscopy for stereochemical analysis. Modern quantum chemical software can calculate the specific rotation at various wavelengths, allowing for the construction of a theoretical ORD curve.
Similar to computational CD, TD-DFT is a common method for calculating the optical rotation. The calculations can be computationally intensive, but techniques combining CD spectra with Kramers-Kronig transformations can efficiently generate ORD curves. By comparing the shape and sign of the calculated ORD curve with experimental data, the absolute configuration of this compound can be confirmed.
Illustrative Calculated Optical Rotation Data for this compound
| Wavelength (nm) | Calculated Specific Rotation [α] (deg) |
|---|---|
| 589 (Na D-line) | +45.5 |
| 578 | +48.2 |
| 546 | +56.9 |
| 436 | +110.3 |
| 365 | +205.7 |
Note: The data in this table is hypothetical and intended to illustrate the type of results obtained from computational ORD studies.
Molecular Modeling of Ligand-Metal Interactions in Catalytic Systems
This compound can serve as a chiral ligand in transition metal-catalyzed reactions. Molecular modeling techniques, such as Density Functional Theory (DFT), are instrumental in elucidating the structure and bonding within the resulting ligand-metal complexes. These models can provide insights into the coordination geometry, bond lengths, and electronic structure of the catalytic species.
By modeling the entire catalytic cycle, researchers can investigate the transition states of key steps, such as oxidative addition, migratory insertion, and reductive elimination. This allows for the rationalization of the enantioselectivity observed in reactions catalyzed by complexes of this compound. Understanding the non-covalent interactions between the ligand and the substrate at the transition state is crucial for explaining the stereochemical outcome.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. In the context of this compound, QSAR could be employed if this amine is part of a library of chiral ligands used in a specific asymmetric transformation.
Cheminformatics tools would first be used to calculate a variety of molecular descriptors for each ligand in the series. These descriptors can include steric parameters (e.g., Sterimol parameters), electronic parameters (e.g., Hammett constants), and topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed enantioselectivity of the reaction. Such a model can be used to predict the effectiveness of new, untested ligands and to guide the design of more efficient catalysts.
Derivatization Strategies and Functionalization of 1r 1 2,4 Dimethylphenyl Ethanamine for Enhanced Academic Utility
Synthesis of Amide, Urea, Thiourea, and Carbamate Derivatives
The primary amine functionality of (1R)-1-(2,4-dimethylphenyl)ethanamine is readily converted into a range of important derivatives, including amides, ureas, thioureas, and carbamates. These transformations are fundamental in medicinal chemistry, materials science, and for creating chiral ligands and catalysts.
Amides: Amide bond formation is one of a cornerstone reaction in organic synthesis. Amides of this compound can be synthesized by reacting the amine with carboxylic acids, acyl chlorides, or anhydrides. The direct condensation with a carboxylic acid typically requires a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the acid. Alternatively, reaction with a more electrophilic acyl chloride or anhydride proceeds readily, often in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct. Another approach is oxidative amidation, where an aldehyde reacts with the amine to form a hemiaminal intermediate, which is then oxidized to the amide.
Ureas: Urea derivatives are commonly prepared by reacting the amine with an isocyanate. This reaction is typically rapid and high-yielding. Phosgene-free methods are preferred, which include the reaction of the amine with a carbamate precursor or the use of carbon dioxide (CO₂) as a C1 building block. For instance, a carbamic acid intermediate can be formed from the amine and CO₂, which is then dehydrated to an isocyanate in situ and trapped by another amine molecule.
Thioureas: Analogous to urea synthesis, thioureas are most commonly formed by the reaction of the primary amine with an isothiocyanate. These reactions are generally efficient and proceed under mild conditions. Thioureas can also be synthesized from primary amines using reagents like carbon disulfide or by using carbamoyl-protected isothiocyanates.
Carbamates: Carbamates are often used as protecting groups for amines due to their stability and orthogonal cleavage conditions. The synthesis of carbamate derivatives of this compound can be achieved by reacting the amine with a chloroformate (e.g., benzyl chloroformate for the Cbz group, or di-tert-butyl dicarbonate for the Boc group) in the presence of a base. Other methods involve the use of CO₂ in a three-component coupling with an alkyl halide.
| Derivative Type | General Reagent | Typical Reaction Conditions | Resulting Functional Group |
|---|---|---|---|
| Amide | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Et₃N), Aprotic Solvent | -NH-CO-R |
| Urea | Isocyanate (R-N=C=O) | Aprotic Solvent, Room Temperature | -NH-CO-NH-R |
| Thiourea | Isothiocyanate (R-N=C=S) | Aprotic Solvent, Room Temperature | -NH-CS-NH-R |
| Carbamate | Chloroformate (R-O-COCl) | Base (e.g., NaHCO₃, Et₃N), Solvent mixture (e.g., Dioxane/Water) | -NH-CO-O-R |
Formation of Imines and Enamines for Further Transformations
Primary amines, such as this compound, react with aldehydes or ketones to form imines, also known as Schiff bases. mt.comlibretexts.org Enamines are typically formed from the reaction of aldehydes or ketones with secondary amines. libretexts.org Therefore, the reaction with this compound yields imine derivatives.
The formation of an imine is a reversible, acid-catalyzed reaction that proceeds via a two-step mechanism. wikipedia.org
Nucleophilic Addition: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine. wikipedia.org
Dehydration: The carbinolamine is then protonated on the oxygen by the acid catalyst, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the carbon-nitrogen double bond of the imine. wikipedia.org
The reaction is typically carried out under mildly acidic conditions (pH 4-5). libretexts.org If the conditions are too acidic, the amine nucleophile will be protonated and rendered unreactive. If the conditions are not acidic enough, the hydroxyl group of the carbinolamine intermediate will not be sufficiently protonated to be eliminated as water. libretexts.org These chiral imines are valuable intermediates for further transformations, such as reduction to secondary amines or as substrates in asymmetric addition reactions.
Modification of the Phenyl Ring for Electronic and Steric Tuning
The 2,4-dimethylphenyl ring of the parent amine can be functionalized through electrophilic aromatic substitution (EAS) to tune the electronic and steric properties of the molecule. The existing substituents—two activating methyl groups (ortho, para-directing) and an activating 1-aminoethyl group (ortho, para-directing)—collectively influence the regioselectivity of the substitution. The most probable site for electrophilic attack is the C5 position, which is sterically accessible and electronically activated by the ortho C4-methyl group and the para C1-substituent.
Halogenation: The direct bromination or chlorination of the aromatic ring can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, FeCl₃). Due to the highly activated nature of the trisubstituted ring, reactions may proceed rapidly, and care must be taken to control selectivity and prevent poly-substitution. The primary product expected is the 5-halo derivative.
Nitration: Nitration introduces a nitro (-NO₂) group, a strong electron-withdrawing group, onto the aromatic ring. This is typically accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The strong acidic conditions will protonate the primary amine, converting it into a deactivating, meta-directing ammonium group (-NH₃⁺). This deactivation competes with the activation of the methyl groups. However, the directing effects of the methyl groups are strong, and substitution is still anticipated to occur, likely favoring the C5 position.
Friedel-Crafts reactions are classic methods for introducing alkyl and acyl groups to aromatic rings. libretexts.orgyoutube.com
Alkylation: Friedel-Crafts alkylation with an alkyl halide and a Lewis acid (e.g., AlCl₃) is problematic for this compound. masterorganicchemistry.comtcichemicals.com The primary amine group is a Lewis base that will irreversibly complex with the Lewis acid catalyst, deactivating the ring and inhibiting the reaction. masterorganicchemistry.com Furthermore, alkyl groups are activating, which can lead to undesirable polyalkylation. masterorganicchemistry.com
Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride and a Lewis acid also faces the challenge of catalyst poisoning by the amine group. tcichemicals.com To circumvent this, the amine must first be protected, for example, as an amide. The resulting N-acyl group is a moderately deactivating, ortho, para-director. The regioselectivity of the subsequent acylation would then be determined by the interplay between the two activating methyl groups and the deactivating N-acyl group. The acyl group is deactivating, which advantageously prevents polyacylation. mt.comtcichemicals.com The resulting ketone can be reduced to an alkyl group if desired, providing an indirect route to alkylated products that avoids the rearrangements often seen in direct alkylation. youtube.com
Incorporation into Polymeric and Support-Bound Systems
The functional groups of this compound allow for its incorporation into larger molecular architectures like polymers or for its attachment to solid supports. This strategy is crucial for developing new materials, such as chiral polyamides, or for applications in heterogeneous catalysis.
Immobilizing a chiral catalyst on a solid support transforms it from a homogeneous to a heterogeneous system. mt.com This offers significant practical advantages, including simplified purification of the reaction products and the potential for catalyst recovery and reuse, which is economically and environmentally beneficial. mt.comtcichemicals.com
This compound can be covalently anchored to various solid supports. A common support is Merrifield resin, which is a chloromethylated polystyrene. The primary amine can act as a nucleophile, displacing the chloride on the resin to form a stable secondary amine linkage. Other supports include silica (B1680970) gel or other polymers functionalized with reactive groups like epoxides or carboxylic acids that can react with the amine.
Once immobilized, the chiral amine can serve as a heterogeneous organocatalyst or as a chiral ligand for a metal center in a variety of asymmetric reactions. masterorganicchemistry.comtcichemicals.com The solid support isolates the catalytic sites, which can sometimes lead to enhanced activity or selectivity compared to the homogeneous counterpart. masterorganicchemistry.com
Polymer-Supported Reagents and Auxiliaries
The immobilization of chiral catalysts and auxiliaries on solid supports is a well-established strategy to simplify purification, enable catalyst recycling, and facilitate use in continuous flow systems. scispace.comresearchgate.net Chiral amines, such as this compound, can be tethered to various polymer backbones to create heterogeneous reagents and auxiliaries for asymmetric synthesis.
Immobilization Strategies:
The most common method for immobilizing amines involves their attachment to a pre-formed, functionalized polymer. Chloromethylated polystyrene, often referred to as Merrifield resin, is a frequently used support. The amine can be directly attached via N-alkylation of the chloromethyl groups on the polymer. The degree of functionalization can be controlled by the reaction conditions and the stoichiometry of the reagents.
An alternative approach involves the polymerization of a monomer that already contains the chiral amine moiety. core.ac.uk This requires the initial synthesis of a polymerizable derivative of this compound, for instance, by reacting the amine with a compound containing a vinyl or acryloyl group. Subsequent polymerization or co-polymerization with other monomers (like styrene and divinylbenzene for cross-linking) yields the functionalized polymer. This method can offer a more uniform distribution of the chiral sites within the polymer matrix. core.ac.uk
Applications in Asymmetric Synthesis:
Polymer-supported chiral amines derived from phenylethylamine analogues have been successfully employed as chiral auxiliaries. scispace.com For example, an immobilized phenethylamine was used as a chiral auxiliary in the asymmetric alkylation of cyclohexanone. The process involved the formation of a polymer-bound imine, followed by deprotonation and alkylation to create a new stereocenter. The desired product was then cleaved from the polymer support, and the chiral auxiliary could be recovered and reused. scispace.com
While specific research on the application of polymer-supported this compound is not extensively documented, its structural similarity to other effective auxiliaries suggests high potential. The 2,4-dimethylphenyl group can provide steric hindrance that may enhance stereoselectivity in reactions such as asymmetric alkylations, Michael additions, and aldol reactions.
Table 1: Potential Polymer Supports and Immobilization Techniques for this compound
| Polymer Support | Functional Group for Attachment | Immobilization Reaction | Potential Application |
| Polystyrene (Merrifield Resin) | Chloromethyl (-CH₂Cl) | N-Alkylation | Chiral Auxiliary for Asymmetric Alkylation |
| Poly(styrene-co-divinylbenzene) | Chloromethyl (-CH₂Cl) | N-Alkylation | Heterogeneous Base Catalyst |
| Silica Gel | Chloropropyl (- (CH₂)₃Cl) | N-Alkylation | Chiral Stationary Phase for Chromatography |
| Acrylate Polymer | Acryloyl Chloride | Amide formation followed by polymerization | Chiral Catalyst for Michael Additions |
Synthesis of Chiral Ionic Liquids Incorporating the Amine Moiety
Chiral Ionic Liquids (CILs) are salts with melting points below 100 °C that contain at least one chiral center in their cation, anion, or both. nih.gov They have garnered significant interest as chiral solvents, catalysts, and additives in asymmetric synthesis and enantioselective separations due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable structure. nih.govresearchgate.net The incorporation of the this compound moiety into an ionic liquid structure is a promising strategy to create novel CILs.
Synthetic Strategies:
The most direct method to synthesize a CIL from this compound involves converting the amine into a chiral cation. This is typically a multi-step process:
N-Alkylation/Functionalization: The primary amine is first converted into a tertiary amine. This can be achieved through various methods, such as reductive amination or direct alkylation. A common strategy for creating imidazolium-based CILs, a widely studied class, involves reacting the chiral amine with a precursor that builds the heterocyclic core. researchgate.net More straightforwardly, the amine can be quaternized by reaction with alkyl halides. For instance, exhaustive N-alkylation with a suitable reagent like methyl iodide would form a quaternary ammonium salt.
Anion Metathesis (Anion Exchange): The initial product, often a halide salt, can have a relatively high melting point. To generate a room-temperature ionic liquid, the halide anion is typically exchanged for a different anion that lowers the melting point and imparts specific properties (e.g., hydrophobicity, electrochemical stability). Common anions used for this purpose include bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), hexafluorophosphate ([PF₆]⁻), and tetrafluoroborate ([BF₄]⁻). This exchange is usually accomplished by reacting the halide salt with a metal or ammonium salt of the desired anion (e.g., Li[NTf₂]). mdpi.com
The general synthetic scheme can be represented as: Step 1: Quaternization R-NH₂ + 3 R'-X → [R-NR'₃]⁺X⁻ (where R is the (1R)-1-(2,4-dimethylphenyl)ethyl group, R' is an alkyl group, and X is a halide)*
Step 2: Anion Exchange [R-NR'₃]⁺X⁻ + M⁺Y⁻ → [R-NR'₃]⁺Y⁻ + M⁺X⁻ (where M⁺ is a metal cation like Li⁺ or K⁺, and Y⁻ is the desired anion like [NTf₂]⁻)
Potential Properties and Applications:
The resulting chiral ionic liquid, for example, N,N,N-trimethyl-1-((1R)-1-(2,4-dimethylphenyl)ethyl)ammonium bis(trifluoromethylsulfonyl)imide, would possess a chiral cation derived directly from the amine. The properties of the CIL, such as its melting point, viscosity, and miscibility with other solvents, can be fine-tuned by modifying the alkyl groups (R') on the nitrogen atom and by selecting different anions (Y⁻). nih.gov
These CILs have potential applications as:
Chiral Solvents: Providing a chiral environment for asymmetric reactions, potentially influencing the stereochemical outcome.
Chiral Catalysts: Acting as phase-transfer catalysts in asymmetric reactions.
Chiral Solvating Agents: Used in NMR spectroscopy for the determination of enantiomeric excess of other chiral molecules. tu-clausthal.de
Selectors in Separation Science: Employed as additives or stationary phases in chromatography for the resolution of racemates. nih.gov
Table 2: Representative Structures of Potential Chiral Ionic Liquids Derived from this compound
| Chiral Cation Structure | Counter-Anion | Abbreviation | Predicted Properties |
| [(1R)-1-(2,4-dimethylphenyl)ethyl]trimethylammonium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | [DMPEA-NMe₃][NTf₂] | Hydrophobic, low melting point |
| [(1R)-1-(2,4-dimethylphenyl)ethyl]triethylammonium | Hexafluorophosphate ([PF₆]⁻) | [DMPEA-NEt₃][PF₆] | Potentially higher viscosity, water-immiscible |
| 1-[(1R)-1-(2,4-dimethylphenyl)ethyl]-3-methylimidazolium | Tetrafluoroborate ([BF₄]⁻) | [(R)-DMPEA-MIM][BF₄] | Hydrophilic, higher melting point than [NTf₂]⁻ salts |
Future Perspectives and Emerging Research Avenues for 1r 1 2,4 Dimethylphenyl Ethanamine
Integration into Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). d-nb.inforesearchgate.net This approach offers numerous advantages for the scalable synthesis of (1R)-1-(2,4-dimethylphenyl)ethanamine, including enhanced safety, improved heat and mass transfer, and superior process control. nih.govnih.gov
In a continuous flow setup, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and residence time. researchgate.netmdpi.com This level of control is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, which are often encountered in amine synthesis. researchgate.net For instance, catalytic hydrogenations or reductive aminations, key steps in producing chiral amines, can be performed more safely and efficiently in continuous-flow reactors like an H-Cube® system, which utilizes a packed-bed catalyst cartridge. nih.govnih.gov The high-pressure and high-temperature conditions that can be safely achieved in microreactors can accelerate reaction rates, leading to significantly higher throughput. d-nb.info
| Feature | Batch Processing | Continuous Flow Processing |
| Scalability | Challenging; often requires re-optimization of conditions. | Straightforward; achieved by extending operational time. |
| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to small reaction volumes and superior heat dissipation. |
| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. |
| Efficiency | Can be time-consuming due to intermediate isolation steps. | Higher throughput and potential for telescoped reactions without isolation. nih.gov |
| Consistency | Potential for batch-to-batch variability. | High consistency and product quality due to steady-state operation. d-nb.info |
Application in Sustainable Chemistry Initiatives (e.g., Green Solvents, Waste Minimization)
The principles of green and sustainable chemistry are increasingly influencing the synthesis of chemical compounds. nih.gov Future research on this compound will likely focus on minimizing its environmental impact by adopting greener solvents, reducing waste, and improving atom economy.
A primary target for improvement is the replacement of conventional volatile organic compounds (VOCs) like toluene, dichloromethane, and chloroform, which pose environmental and health risks. numberanalytics.com Research is actively exploring benign alternatives derived from renewable resources that are biodegradable and have low toxicity. numberanalytics.comresearchgate.net Water, supercritical fluids (like CO2), ionic liquids (ILs), and deep eutectic solvents (DES) are promising candidates for the synthesis of chiral amines. nih.govresearchgate.net For example, enzymatic reactions, such as those using transaminases, are often performed in aqueous media, aligning perfectly with green chemistry goals.
Waste minimization strategies focus on reducing the "E-factor" (mass of waste per mass of product), which is notoriously high in the fine chemical and pharmaceutical industries. acs.org This can be achieved by:
Catalyst Recycling: Employing heterogeneous catalysts or immobilizing homogeneous catalysts on solid supports allows for their easy separation and reuse, reducing waste and cost. nih.govmdpi.com
Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. Asymmetric catalytic methods are inherently more atom-economical than classical resolutions that discard 50% of the material.
Solvent Reduction: Performing reactions at higher concentrations or in solvent-free conditions where feasible can drastically reduce solvent waste. acs.org
| Green Solvent Type | Key Properties | Potential Application in Synthesis |
| Water | Non-toxic, non-flammable, readily available. | Biocatalytic routes (e.g., transaminase reactions). |
| Supercritical CO2 | Non-toxic, easily removed, tunable properties. | Extractions and certain catalytic hydrogenations. |
| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, tunable. researchgate.net | Can act as both solvent and catalyst promoter. nih.gov |
| Ethanol | Derived from renewable resources, biodegradable. numberanalytics.com | A greener alternative to traditional polar aprotic solvents. |
| Deep Eutectic Solvents (DES) | Biodegradable, low cost, simple to prepare. | Emerging area for various organic transformations. |
Exploration of Novel Catalytic Systems and Reaction Classes
The development of novel catalytic systems is crucial for achieving high efficiency and enantioselectivity in the synthesis of chiral amines like this compound. Future research will likely move beyond traditional methods to explore more sophisticated and sustainable catalytic approaches.
Biocatalysis: Enzymes, particularly transaminases (TAs), have emerged as powerful tools for asymmetric amine synthesis. They operate under mild conditions (room temperature and neutral pH), typically in aqueous media, and can exhibit near-perfect enantioselectivity. An integrated system combining a biocatalytic reaction with continuous product crystallization has been demonstrated for a similar chiral amine, showcasing a highly efficient and sustainable production concept. mdpi.com
Advanced Organocatalysis: Metal-free organocatalysis continues to evolve, offering a sustainable alternative to transition metal catalysis. Novel chiral phosphoric acids, bifunctional amine-thioureas, and prolinol-based catalysts have shown great promise in the asymmetric reduction of imines and related reactions. frontiersin.org Immobilizing these organocatalysts on solid supports can facilitate their use in continuous flow reactors and simplify recycling. frontiersin.org
Novel Transition Metal Catalysis: While established catalysts based on rhodium, ruthenium, and palladium are effective, research is ongoing to develop systems with novel chiral ligands that offer higher activity and selectivity. researchgate.net Monodentate phosphorus ligands, for instance, are easier to synthesize and tune than traditional bidentate ligands, allowing for the rapid creation of ligand libraries for high-throughput screening. researchgate.net Furthermore, catalysts based on more abundant and less toxic earth-abundant metals are gaining traction as a sustainable alternative.
These advanced catalytic systems enable the exploration of new reaction classes, such as C-H functionalization, which could provide more direct and efficient synthetic routes to complex molecules derived from this compound. researchgate.net
Development of Advanced Analytical Tools for In Situ Monitoring
The efficient development and production of enantiomerically pure compounds depend on rapid and accurate analytical methods. While chiral chromatography (HPLC, GC, and SFC) remains the gold standard for determining enantiomeric excess (ee), these techniques are inherently serial, analyzing one sample at a time. nih.govwikipedia.org Emerging research focuses on developing advanced analytical tools for high-throughput screening and real-time, in-situ reaction monitoring.
Optical and Chiroptical Methods: Techniques like circular dichroism (CD) spectroscopy are well-suited for high-throughput analysis. nih.gov By using a CD plate reader, the enantiomeric excess of hundreds of samples can be determined rapidly. nih.gov Combining CD with fluorescence-based assays can allow for the simultaneous determination of both chemical yield and enantiomeric excess in a high-throughput format. nih.gov
In Situ Spectroscopy: Integrating spectroscopic probes (e.g., FTIR, Raman, NMR) directly into a reaction vessel or a flow reactor allows for real-time monitoring of reactant consumption, product formation, and intermediate species. This provides invaluable kinetic data for process optimization and ensures consistent product quality in a continuous manufacturing setting.
Mass Spectrometry (MS): Advances in mass spectrometry, including ion mobility-mass spectrometry (IM-MS), are enabling the rapid, separation-free discrimination of enantiomers. acs.org This is achieved by forming diastereomeric complexes with a chiral selector in the gas phase, which can then be separated based on their different shapes and sizes. acs.org
These advanced tools are critical for accelerating the discovery of new synthetic routes and for implementing robust process analytical technology (PAT) in the large-scale manufacturing of this compound.
| Analytical Technique | Principle | Key Advantage |
| Chiral Chromatography (HPLC, SFC) | Differential interaction of enantiomers with a chiral stationary phase. wikipedia.org | High accuracy and resolution; established method. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Rapid analysis, suitable for high-throughput screening. nih.govnih.gov |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes that have distinct NMR spectra. | Provides direct structural information. nsf.gov |
| Ion Mobility-Mass Spectrometry (IM-MS) | Gas-phase separation of diastereomeric ions based on size and shape. | Very high speed, requires minimal sample. acs.org |
| In Situ FTIR/Raman | Real-time monitoring of vibrational modes of molecules in the reaction mixture. | Enables continuous process monitoring and kinetic analysis. |
Potential as a Component in Advanced Materials or Supramolecular Assemblies
Beyond its role as a chiral auxiliary or synthetic intermediate, the unique stereochemical and structural features of this compound present opportunities for its use in materials science. Chiral molecules are increasingly being explored as fundamental components for creating advanced materials with unique optical, electronic, and mechanical properties.
Chiral Polymers and Frameworks: The amine functionality allows this compound to be readily incorporated as a monomer into polymers such as polyamides or polyimides. The resulting materials would possess inherent chirality, which could be exploited in applications like chiral chromatography stationary phases or as materials with nonlinear optical properties. Similarly, it could serve as a chiral ligand or strut in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), creating porous materials with enantioselective recognition and separation capabilities.
Supramolecular Assemblies: Through non-covalent interactions such as hydrogen bonding, salt bridges, and π-π stacking, chiral molecules can self-assemble into highly ordered, complex supramolecular structures like gels, liquid crystals, or nanotubes. The specific stereochemistry of this compound could direct the formation of unique helical or twisted architectures. These chiral assemblies are of interest for applications in asymmetric catalysis, sensing, and chiroptical devices. This remains a largely unexplored but promising field of research for this and related chiral amines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
